molecular formula C10H10N4O B14997148 2-Hydrazinyl-3-phenoxypyrazine

2-Hydrazinyl-3-phenoxypyrazine

Cat. No.: B14997148
M. Wt: 202.21 g/mol
InChI Key: PSPGCSXKABXZTD-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-phenoxypyrazine is a heterocyclic compound featuring a pyrazine core substituted with a hydrazinyl group at position 2 and a phenoxy group at position 2.

This compound is of interest in medicinal chemistry due to the pharmacological versatility of pyrazine derivatives, which exhibit antimycobacterial, antifungal, and antioxidant activities . Its structural framework allows for modifications that optimize pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

(3-phenoxypyrazin-2-yl)hydrazine

InChI

InChI=1S/C10H10N4O/c11-14-9-10(13-7-6-12-9)15-8-4-2-1-3-5-8/h1-7H,11H2,(H,12,14)

InChI Key

PSPGCSXKABXZTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CN=C2NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-3-phenoxypyrazine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3-phenoxypyrazine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-3-phenoxypyrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyrazines with various functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it a candidate for use in materials science, including the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-phenoxypyrazine is primarily attributed to its ability to interact with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the phenoxy group can enhance the compound’s binding affinity to hydrophobic pockets within target molecules. These interactions can disrupt essential biological pathways, resulting in the compound’s observed bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological activity and physicochemical properties of pyrazine derivatives are heavily influenced by substituents at positions 2 and 3. Below is a comparative analysis of 2-Hydrazinyl-3-phenoxypyrazine and related compounds:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position 2/3) Key Biological Activities Physicochemical Notes
This compound Hydrazinyl / Phenoxy Antimycobacterial (inferred) High lipophilicity (phenoxy group)
2-Hydrazinyl-3-methoxypyrazine Hydrazinyl / Methoxy Antioxidant Moderate solubility (polar methoxy)
2-Hydrazinyl-3-methylpyrazine Hydrazinyl / Methyl Antifungal Low steric hindrance (methyl group)
2-Hydrazinyl-3-(trifluoromethyl)quinoxaline Hydrazinyl / CF₃-quinoxaline Not specified Enhanced metabolic stability (CF₃)
(Z)-3-Amino-N-(3-aminopyrazine-2-carbonyl) pyrazine-2-carbohydrazonic acid (APA) Amino / Carbonyl-hydrazone Anticancer (theoretical) Chelation potential (hydrazone)
Key Observations:
  • Phenoxy vs.
  • Methyl vs. Bulky Groups : 2-Hydrazinyl-3-methylpyrazine exhibits reduced steric hindrance, possibly improving binding to compact enzymatic pockets, as seen in antifungal targets .
  • Trifluoromethyl Substitution: The CF₃ group in 2-Hydrazinyl-3-(trifluoromethyl)quinoxaline may improve metabolic stability, a trait advantageous in drug design .

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